Spantide I -

Spantide I

Catalog Number: EVT-284338
CAS Number:
Molecular Formula: C75H108N20O13
Molecular Weight: 1497.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Spantide I ([1], [], [], [], [], [], [], [], [], [], [], [], [], [], [], []) is a synthetic peptide analog of Substance P (SP), a naturally occurring neuropeptide. Classified as a tachykinin receptor antagonist, specifically targeting the neurokinin-1 receptor (NK1R), Spantide I is a valuable tool in scientific research for investigating the physiological and pathological roles of SP and NK1R.

Overview

Spantide I is a synthetic peptide that acts as an antagonist of the neurokinin-1 receptor, which is primarily activated by substance P, a neuropeptide involved in pain perception, inflammation, and other physiological functions. Spantide I has garnered attention for its potential therapeutic applications in various medical conditions, particularly those involving inflammatory responses and pain management.

Source

Spantide I was developed as part of research into tachykinin antagonists, specifically targeting the neurokinin-1 receptor. Its synthesis and pharmacological properties have been explored in multiple studies, establishing its role in modulating substance P activity and its implications in disease models.

Classification

Spantide I belongs to the class of tachykinin antagonists. It is characterized by its ability to inhibit the actions of substance P at the neurokinin-1 receptor, which plays a crucial role in mediating pain and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of Spantide I typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization of the final product. The synthesis employs various coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to facilitate the formation of peptide bonds between amino acids.

Technical Details

The synthesis process usually includes the following steps:

  1. Solid-phase Setup: The initial amino acid is attached to a resin.
  2. Coupling Reactions: Successive amino acids are added using coupling reagents under controlled conditions.
  3. Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC), ensuring a high purity level typically above 95% .
Molecular Structure Analysis

Structure

The molecular structure of Spantide I can be represented as follows:

Structure Tyr d Lys Phe Phe Asp NH2\text{Structure }\quad \text{Tyr d Lys Phe Phe Asp NH}_2

This structure indicates that Spantide I consists of several key amino acids arranged in a specific sequence that allows it to effectively bind to the neurokinin-1 receptor.

Data

The molecular weight of Spantide I is approximately 1,051.22 g/mol. The compound's structural integrity is confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR), ensuring accurate representation of its chemical identity.

Chemical Reactions Analysis

Reactions

Spantide I undergoes various chemical reactions during its synthesis, primarily involving peptide bond formation through amide linkages between amino acids. The reactions can be summarized as follows:

  1. Coupling Reaction: Formation of peptide bonds between activated carboxylic acid groups of one amino acid and amine groups of another.
  2. Cleavage Reaction: Removal from the solid support using strong acids like trifluoroacetic acid.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and the presence of solvents or additives that stabilize intermediates or facilitate coupling .

Mechanism of Action

Process

Spantide I functions primarily as an antagonist at the neurokinin-1 receptor. By binding to this receptor, it inhibits the action of substance P, which is known to mediate pain and inflammatory responses. This antagonistic action can lead to decreased pain sensation and reduced inflammatory cytokine release.

Data

In experimental models, Spantide I has been shown to significantly decrease levels of type I cytokines while enhancing type II cytokines like interleukin-10 in various biological contexts . This modulation suggests potential therapeutic benefits in conditions characterized by excessive inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Spantide I is typically characterized as a white to off-white powder with hygroscopic properties. It is soluble in water and dimethyl sulfoxide but may have limited solubility in organic solvents.

Chemical Properties

  • Molecular Formula: C₅₁H₆₉N₁₁O₁₁S
  • Melting Point: Not extensively documented but generally stable under standard laboratory conditions.
  • Stability: Stability profiles indicate that Spantide I maintains activity under physiological conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

Spantide I has been utilized in various research contexts:

  • Pain Management: Its ability to block substance P makes it a candidate for managing chronic pain conditions.
  • Inflammation Studies: Investigations into its effects on cytokine profiles have implications for treating inflammatory diseases.
  • Neuroscience Research: Studies exploring neurokinin signaling pathways often incorporate Spantide I to elucidate receptor functions .
Pharmacological Characterization of Spantide I

Receptor Interaction Profiles

Selective Antagonism at Tachykinin NK1 Receptors

Spantide I ([D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-substance P) functions as a potent and selective antagonist at tachykinin NK1 receptors. Radioligand binding assays demonstrate high-affinity competitive binding at human NK1 receptors, with a mean inhibitory constant (Ki) of 230 nM [citation:6]. Functional studies using intracellular calcium mobilization assays confirm its antagonistic properties, where Spantide I effectively inhibits substance P (SP)-induced signaling in recombinant cell systems. The compound exhibits classic competitive antagonism, as evidenced by rightward shifts in concentration-response curves for SP and related NK1-selective agonists (e.g., septide) without suppressing maximal responses [citation:1]. In neonatal rat spinal cord preparations, Spantide I antagonizes NK1-mediated depolarizations with a pA₂ value of 6.5, consistent with its nanomolar affinity range [citation:1].

Table 1: NK1 Receptor Binding and Functional Antagonism by Spantide I

Assay TypeLigand/AgonistSpantide I Affinity/ActivityExperimental System
Radioligand Binding[³H][Sar⁹,Met(O₂)¹¹]SPKi = 230 nMCHO cells (human NK1)
Functional AntagonismSubstance PpA₂ = 6.5Neonatal rat spinal cord
Functional AntagonismAcetyl-Arg⁶-septidepA₂ = 6.5Neonatal rat spinal cord

Comparative Affinity for NK2 and NK3 Receptor Subtypes

Spantide I displays significantly lower affinity for NK2 and NK3 receptors compared to NK1. Binding studies reveal a Ki of 8,150 nM at human NK2 receptors—over 35-fold lower than its NK1 affinity [citation:6]. This selectivity profile is conserved in rodent models, where Spantide I poorly antagonizes neurokinin A (NKA; NK2-selective agonist)-induced responses unless applied at high micromolar concentrations [citation:1]. At NK3 receptors, Spantide I exhibits minimal direct binding but demonstrates functional interactions in vivo. Intrathecal administration in mice partially inhibits neurokinin B (NK3 agonist)-induced nociceptive behaviors (e.g., scratching/biting), though this effect requires higher doses than those needed for NK1 blockade [citation:2]. Notably, autoradiographic studies in rat spinal cord correlate this functional activity with low-abundance NK3 binding sites [citation:3].

Table 2: Selectivity Profile of Spantide I Across Tachykinin Receptors

Receptor SubtypeEndogenous AgonistSpantide I KiFunctional Activity
NK1Substance P230 nMHigh-affinity competitive antagonist
NK2Neurokinin A8,150 nMWeak antagonist (micromolar activity)
NK3Neurokinin B>10,000 nM*Partial behavioral antagonism (high dose)

>Inferred from displacement studies with [¹²⁵I]-NKB [ [2](#citation2)][citation:3]

Cross-Reactivity with Non-Native Tachykinin Receptors

Beyond mammalian receptors, Spantide I interacts with evolutionarily distant tachykinin receptors. In Drosophila melanogaster S2 cells expressing the insect receptor STKR, Spantide I partially inhibits tachykinin-like peptide-induced calcium mobilization, albeit with reduced potency compared to mammalian NK1 antagonism [citation:5]. This suggests conserved structural motifs in invertebrate and vertebrate tachykinin receptors. More notably, Spantide I exhibits functional opioid receptor cross-reactivity. In mouse spinal cord homogenates, Spantide I displaces [³H]naloxone binding (Ki ≈ 1–10 μM), indicating low-affinity interactions with opioid receptors [citation:2]. Pharmacologically, this manifests as naloxone-reversible inhibition of NK2/NK3 agonist-induced nociceptive behaviors. For instance:

  • Spantide I’s suppression of NKA-evoked scratching is abolished by naloxone pretreatment
  • NK1 agonist-induced behaviors remain unaffected by naloxone co-administration [citation:2]This implies that Spantide I’s in vivo actions at NK2/NK3 pathways involve indirect opioid-mediated mechanisms, distinct from its direct NK1 blockade.

Table 3: Cross-Reactivity Profile of Spantide I

Receptor SystemSpeciesAssayKey Finding
STKR (insect NK-like)DrosophilaCalcium mobilizationPartial antagonism (micromolar range)
μ-Opioid receptorMouse[³H]Naloxone displacementKi ≈ 1–10 μM
Spinal nociceptionMouse (in vivo)NK2 agonist + Spantide IResponse blocked by naloxone

Properties

Product Name

Spantide I

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C75H108N20O13

Molecular Weight

1497.8 g/mol

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1

InChI Key

SAPCBHPQLCZCDV-CHPWDEGWSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Solubility

Soluble in DMSO

Synonyms

1-Arg-7,9-Trp-11-Leu-substance P
spantide
spantide I
substance P, Arg(1)-Trp(7,9)-Leu(11)-
substance P,arginyl(1)-tryptophyl(7,9)-leucine(11)-

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.